3-(3,3-diphenylpropanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
Description
3-(3,3-Diphenylpropanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative characterized by a benzofuran core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 4-methoxyphenyl moiety, while the 3-position of the benzofuran ring is modified with a 3,3-diphenylpropanamido substituent.
Key structural features include:
- Carboxamide group: Enhances hydrogen-bonding capacity and solubility.
- 4-Methoxyphenyl group: Electron-donating methoxy substituent may influence electronic properties and metabolic stability.
- 3,3-Diphenylpropanamido side chain: Hydrophobic diphenyl groups likely impact lipophilicity and steric bulk.
Properties
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-36-24-18-16-23(17-19-24)32-31(35)30-29(25-14-8-9-15-27(25)37-30)33-28(34)20-26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBBIWCGXIMGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
3-(2-([1,1'-Biphenyl]-4-yl)Acetamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide (CAS 887882-13-5)
- Core : Benzofuran-2-carboxamide (identical to the target compound).
- Substituents :
- 3-Position : 2-([1,1'-biphenyl]-4-yl)acetamido (biphenyl moiety instead of diphenylpropanamido).
- Carboxamide group : N-(3-fluorophenyl) vs. N-(4-methoxyphenyl).
- Molecular Formula : C29H21FN2O3 vs. C31H25N2O4 (target).
- Molecular Weight : 464.5 g/mol vs. 505.55 g/mol (target).
- Key Differences : The fluorophenyl group introduces electronegativity, while the biphenylacetamido side chain reduces steric bulk compared to the diphenylpropanamido group.
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
- Core: Cyclopropane-carboxamide (non-aromatic vs. benzofuran).
- Substituents: Diethylamine and 4-methoxyphenoxy groups.
- Relevance : Demonstrates the role of carboxamide groups in modulating solubility, but lacks the benzofuran system’s aromaticity.
Carboxamide Functionalization Patterns
N-(4-Chlorophenyl)-3-Cyclohexyl-N-Hydroxypropanamide
- Substituents : Chlorophenyl and cyclohexyl groups.
- Relevance : Highlights the impact of halogenated aryl groups on bioactivity (e.g., antioxidant properties), though the target compound’s methoxyphenyl group may confer different electronic effects.
1-(3-Dimethylaminopropyl)-1-(4-Fluorophenyl)-1,3-Dihydroisobenzofuran-5-Carboxamide
- Core : Isobenzofuran carboxamide (structural isomer of benzofuran).
- Substituents: Fluorophenyl and dimethylaminopropyl groups.
- Relevance: Substitution on the carboxamide nitrogen (dimethylaminopropyl) contrasts with the target’s methoxyphenyl group, affecting basicity and pharmacokinetics.
Furan-Containing Analogues
6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide
- Core : Furopyridine carboxamide (pyridine-fused vs. benzene-fused benzofuran).
- Substituents : Chloro, fluorophenyl, and pyrimidinyl cyclopropane groups.
- Relevance : Demonstrates the versatility of fused furan systems in drug design, though the pyridine ring introduces additional nitrogen-based interactions.
Structural and Functional Comparison Table
Key Research Findings
- Substituent Effects : The 4-methoxyphenyl group in the target compound likely enhances metabolic stability compared to halogenated analogs (e.g., fluorophenyl in ), which may be more prone to oxidative metabolism .
- Electronic Profile : The benzofuran core’s aromaticity facilitates π-stacking interactions, a feature absent in cyclopropane or linear carboxamide derivatives .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide Coupling | DCC/DMAP, CH₂Cl₂, 0°C → RT | 65–75 | >95% | |
| Benzofuran Formation | K₂CO₃, DMF, 80°C | 50–60 | >90% |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Analog A (N-methoxyphenyl) | EGFR | 0.12 | 15.8 | |
| Analog B (N-ethoxyphenyl) | COX-2 | 1.4 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
